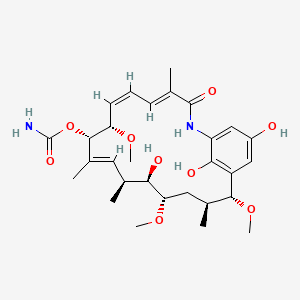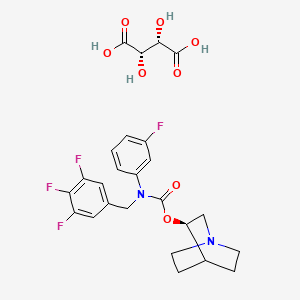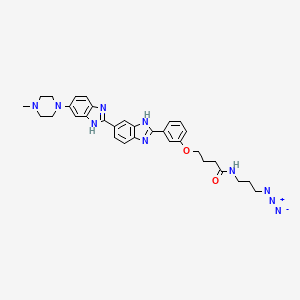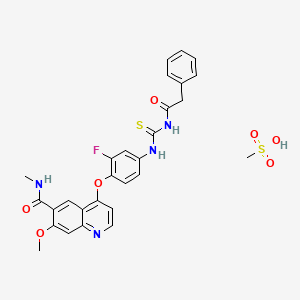
t-Boc-N-amido-PEG6-Amine
Vue d'ensemble
Description
T-Boc-N-amido-PEG6-Amine is a PEG derivative containing an amino group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Synthesis Analysis
T-Boc-N-amido-PEG6-Amine is a heterobifunctional polyethyleneglycol (PEG) derivative used in the preparation of intramolecular linking agents .Molecular Structure Analysis
The molecular weight of t-Boc-N-amido-PEG6-Amine is 424.5 g/mol . The functional group is Boc-protected amine/Amine . The molecular formula is C19H40N2O8 .Chemical Reactions Analysis
The amino group of t-Boc-N-amido-PEG6-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
The molecular weight of t-Boc-N-amido-PEG6-Amine is 424.5 g/mol . The functional group is Boc-protected amine/Amine . The molecular formula is C19H40N2O8 . It should be stored at -20°C .Applications De Recherche Scientifique
PEGylation Agent
t-Boc-N-amido-PEG6-Amine is a PEG linker containing an amino group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . This makes it a useful agent for PEGylation, a process that attaches polyethylene glycol (PEG) to molecules and surfaces, improving their solubility and stability.
Bioconjugation
The amino group of t-Boc-N-amido-PEG6-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This makes it a valuable tool in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, usually a protein or peptide and a probe or label.
Drug Delivery
The Boc group can be deprotected under mild acidic conditions to form the free amine . This property can be exploited in drug delivery systems, where the drug is released in specific areas of the body by changing the pH.
Antibody-Drug Conjugates
t-Boc-N-amido-PEG6-Amine can be synthetically incorporated into antibody-drug conjugates . These are antibodies linked to biologically active drugs through chemical linkers. They are designed to target specific cells, reducing the side effects of traditional systemic treatments.
Proteolysis-Targeting Chimeras (PROTACs)
The compound can also be used in the development of proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein to induce its degradation. They represent a new therapeutic strategy to degrade disease-causing proteins.
Crosslinker
t-Boc-N-amido-PEG6-Amine is a crosslinker with a t-Boc protected amine on one end and a carboxylic acid on the other end . Crosslinkers are used in various fields, including materials science, protein structure analysis, and drug delivery system development.
Building Block for Synthesis
t-Boc-N-amido-PEG6-Amine can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .
Solubility Enhancer
The hydrophilic PEG spacer in t-Boc-N-amido-PEG6-Amine increases solubility in aqueous media . This makes it useful in various applications where increasing the solubility of a compound is desired, such as in pharmaceutical formulations.
Mécanisme D'action
Safety and Hazards
Avoid all personal contact, including inhalation . Wear protective clothing when risk of exposure occurs . Use in a well-ventilated area . Avoid contact with moisture . Avoid contact with incompatible materials . When handling, DO NOT eat, drink or smoke . Keep containers securely sealed when not in use .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSRAUNKYCBBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694781 | |
| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1091627-77-8 | |
| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)









![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)